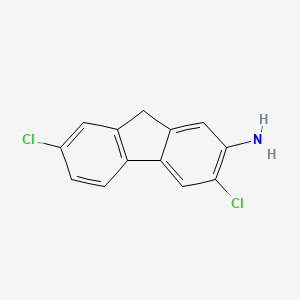

3,7-dichloro-9H-fluoren-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

885-47-2 |

|---|---|

Molecular Formula |

C13H9Cl2N |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

3,7-dichloro-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H9Cl2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2 |

InChI Key |

JUJFKCZWABNHHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dichloro 9h Fluoren 2 Amine and Its Analogs

Advanced Synthetic Techniques and Catalysis in Fluorene (B118485) Derivatization

Metal-Free Synthetic Approaches

The development of synthetic routes that avoid transition metals is a significant goal in organic chemistry, driven by the need for more cost-effective and ecologically sustainable processes. nih.gov For the synthesis of fluorene and fluorenone scaffolds, which are precursors to compounds like 3,7-dichloro-9H-fluoren-2-amine, several metal-free methodologies have been established. These approaches often rely on the use of readily available and inexpensive oxidants or mediators.

One prominent metal-free method involves the oxidative cyclization of 2-(aminomethyl)biphenyls to form fluorenones, promoted by tert-butyl hydroperoxide (TBHP). nih.gov This reaction proceeds via a cross-dehydrogenative coupling (CDC) mechanism and is effective for producing highly substituted fluorenones in yields ranging from poor to good. nih.gov The process starts with accessible 2-(aminomethyl)biphenyls, which can be prepared from common building blocks like substituted benzonitriles and areneboronic acids. nih.gov The TBHP-mediated radical cyclization is compatible with a wide array of functional groups on the aromatic rings, including chloro, methoxy, cyano, and nitro groups, making it a versatile tool for creating diverse fluorene skeletons. nih.gov For instance, reacting N-methylamine precursors with aqueous TBHP in 1,2-dichloroethane (B1671644) at elevated temperatures can yield the corresponding fluorenone. nih.gov

Another innovative metal-free strategy focuses on the α-arylation of ketones using diaryliodonium salts. mdpi.com In 2019, researchers developed a transition metal-free α-arylation of α-nitro ketones mediated by these salts, which produced structurally diverse α-aryl-α-nitro ketones with yields between 40% and 76%. mdpi.com This method demonstrates high functional group tolerance and broad substrate applicability. mdpi.com Such approaches are foundational for constructing the core structure of fluorene derivatives.

The table below summarizes the key features of the TBHP-promoted metal-free synthesis of fluorenones. nih.gov

Table 1: Parameters for Metal-Free TBHP-Promoted Fluorenone Synthesis

| Parameter | Description |

|---|---|

| Starting Materials | Readily accessible N-methyl-2-(aminomethyl)biphenyls and 2-(aminomethyl)biphenyls. nih.gov |

| Promoter/Oxidant | tert-Butyl hydroperoxide (TBHP), often as a 70% aqueous solution. nih.gov |

| Mechanism | Metal- and additive-free cross-dehydrogenative coupling (CDC) via a radical cyclization pathway. nih.gov |

| Key Advantage | Avoids costly and toxic transition metals, making it ecologically favorable. nih.gov |

| Functional Group Tolerance | Compatible with methoxy, chloro, cyano, nitro, and various phenol (B47542) protecting groups (e.g., TBS, SEM). nih.gov |

| Typical Yields | Yields are reported to be in the fair to good range. nih.gov |

One-Pot Synthesis Strategies for Fluorene Derivatives

A notable example is the efficient, base-promoted, one-pot, metal-free synthesis of functionally enriched benzo[b]fluoren-11-ones. nih.gov This method involves a tandem, double-aldol condensation between 1-indanone (B140024) dianions (generated in situ) and o-bis-ynones. nih.gov The reaction proceeds under open-flask conditions and demonstrates wide applicability, successfully producing tetracyclic frameworks with as many as six different substituents. nih.gov This strategy has also been adapted to create heterocyclic analogues like 2- and 4-azabenzo[b]fluorenones. nih.gov

Another versatile one-pot approach combines Michael addition with α-arylation. Researchers have developed a method involving an enone and diaryliodonium salts as the arylating agent to install an α-aryl group, leading to the desired arylated products in a single pot. mdpi.com Similarly, rhodium-catalyzed one-pot reactions have been used to synthesize cyclopenta[b]indol-1(4H)-ones through a cascade annulation of indolyl aldehydes and alkynes under air. acs.org

The table below outlines various one-pot synthesis strategies applicable to the formation of fluorene-type structures.

Table 2: Overview of One-Pot Synthesis Strategies for Fluorene Derivatives

| Strategy | Key Reactants | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Tandem Double-Aldol Condensation | 1-Indanones, o-Bis-ynones | Base-promoted | Metal-free, open-flask, high functional group tolerance, produces benzo[b]fluorenones. nih.gov |

| Michael Addition/α-Arylation | Enones, Diaryliodonium salts | None (metal-free potential) or Cu catalyst | Installs an α-aryl group in a one-pot sequence. mdpi.com |

| Oxidative Cascade Annulation | Indolyl aldehydes, Alkynes | Rhodium(III) catalyst, CuF₂·2H₂O/air oxidant | Aldehyde-directed [3+2] annulation to form indole-fused fluorenone analogs. acs.org |

| Flavone Synthesis | Substituted phenols and β-ketoesters | Modified process | Simple and efficient one-pot procedure yielding substituted flavones. researcher.life |

Purification and Isolation Methodologies for this compound

The purification and isolation of the target compound, this compound, is a critical step to ensure high purity for subsequent applications. While specific protocols for this exact molecule are not extensively detailed, standard methodologies for purifying fluorene derivatives and aromatic amines are directly applicable. These methods primarily include column chromatography and recrystallization.

Column chromatography is a highly versatile and widely used technique for separating and purifying organic compounds from reaction mixtures. winthrop.edu The separation is based on the differential partitioning of components between a stationary phase (an adsorbent like silica (B1680970) gel or alumina) and a mobile phase (a solvent or solvent mixture). winthrop.eduodinity.com For fluorene derivatives, the polarity of the molecule is a key factor. The non-polar fluorene travels more quickly down a column than the more polar fluorenone. winthrop.eduyoutube.com Similarly, the amine group in this compound would render it significantly more polar than its non-aminated precursors or non-polar byproducts.

A typical purification protocol would involve dissolving the crude product mixture and loading it onto a column packed with silica gel or alumina. winthrop.edugold-chemistry.org The separation is achieved by eluting the column with a solvent system of increasing polarity. A common starting mobile phase is a non-polar solvent like hexane, which would elute non-polar impurities. odinity.com The polarity of the mobile phase is then gradually increased, for instance by adding acetone (B3395972) or ethyl acetate (B1210297) to the hexane, to elute the more polar compounds, including the target amine. odinity.comgold-chemistry.org Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. youtube.comtamu.edu

Following chromatographic separation, recrystallization is often employed as a final purification step for solid compounds. 2-Aminofluorene (B1664046), a related compound, exists as a brown crystal powder, suggesting that the target dichlorinated amine is also likely to be a solid at room temperature. nih.gov This process involves dissolving the semi-purified solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For amino acids, which are analogous in their polar functional groups, purification from solutions can also be achieved through repeated crystallization or adsorption on a cation-exchange resin followed by elution. google.com

The table below details typical parameters for the purification of fluorene derivatives by column chromatography.

Table 3: General Parameters for Column Chromatography of Fluorene Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel or Alumina. winthrop.eduodinity.comgold-chemistry.org |

| Mobile Phase (Eluent) | A gradient system, typically starting with a non-polar solvent (e.g., Hexane) and gradually increasing polarity with a more polar solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate). winthrop.edugold-chemistry.orgtamu.edu |

| Sample Loading | The crude mixture is dissolved in a minimal amount of solvent and carefully added to the top of the column. gold-chemistry.org |

| Elution | The column is eluted with the mobile phase, and fractions are collected sequentially. odinity.com |

| Analysis | Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the pure compound. youtube.comtamu.edu |

| Post-Chromatography | Fractions containing the pure product are combined, and the solvent is removed, often by rotary evaporation. tamu.edu |

Chemical Reactivity and Transformation of 3,7 Dichloro 9h Fluoren 2 Amine

Reactivity of the Amino Group (C-2 Position)

The primary amine (–NH₂) group attached to the fluorene (B118485) backbone is a key site for chemical modification. Its lone pair of electrons makes it nucleophilic and basic, enabling it to participate in a range of reactions.

The primary amino group of 3,7-dichloro-9H-fluoren-2-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.com This reaction typically occurs under acid or base catalysis, or with the application of heat, and involves the elimination of a water molecule. gsconlinepress.comnih.gov The formation of the C=N double bond (azomethine group) is a reversible process. nih.gov

The general mechanism involves a three-step reversible process:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov

Proton Transfer: An intramolecular proton transfer occurs to form a carbinolamine intermediate. nih.gov

Water Elimination: The carbinolamine eliminates a water molecule to form the stable imine product. nih.gov

These Schiff base derivatives are significant in coordination chemistry and have been explored for various applications due to their diverse structures and biological activities. gsconlinepress.comjocpr.com The reaction of this compound with various aromatic aldehydes would yield a series of novel Schiff bases with potentially enhanced or new properties.

Table 1: Examples of Schiff Base Formation This table is illustrative of the general reaction and not based on specific experimental data for this compound.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |

| This compound | Salicylaldehyde | 2-(((3,7-dichloro-9H-fluoren-2-yl)imino)methyl)phenol |

| This compound | Benzaldehyde | N-benzylidene-3,7-dichloro-9H-fluoren-2-amine |

| This compound | Acetone (B3395972) | N-(propan-2-ylidene)-3,7-dichloro-9H-fluoren-2-amine |

The lone pair of electrons on the nitrogen atom makes the amino group of this compound a potent nucleophile. savemyexams.com It can attack electron-deficient centers, most notably the partially positive carbon atom in halogenoalkanes. chemguide.co.uksavemyexams.com This SN2 reaction results in the formation of a secondary amine and an ammonium (B1175870) salt. chemguide.co.uk

The initial reaction between this compound and a halogenoalkane (e.g., bromoethane) would form an alkyl(3,7-dichloro-9H-fluoren-2-yl)ammonium salt. chemguide.co.uk In the presence of a base, such as excess amine, this salt is deprotonated to yield the free secondary amine. chemguide.co.uk

A significant challenge in this reaction is the potential for multiple substitutions. The resulting secondary amine is also nucleophilic and can react further with the halogenoalkane to produce a tertiary amine, and subsequently a quaternary ammonium salt. savemyexams.comchemguide.co.uk To favor the formation of the secondary amine, a large excess of the primary amine (this compound) can be used. savemyexams.com

The nucleophilic nature of the amino group also allows for acylation and alkylation reactions.

Amidation: Reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of amides. For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-(3,7-dichloro-9H-fluoren-2-yl)acetamide. This reaction is a common method for protecting the amino group or for synthesizing more complex amide structures.

Alkylation: Besides reacting with simple halogenoalkanes, the amino group can undergo more complex alkylation reactions. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another method to introduce alkyl groups, leading to secondary or tertiary amines. Alkylation can also occur at other positions of the fluorene ring system under specific conditions. rsc.org For example, alkylation at the C9 position of the fluorene core is a well-documented transformation for related fluorene compounds. ossila.com

Reactivity of the Dichloro Substituents (C-3 and C-7 Positions)

The chlorine atoms at the C-3 and C-7 positions are relatively unreactive compared to the amino group but can be transformed under more forcing conditions, particularly through metal-catalyzed reactions.

While less common for aryl chlorides compared to bromides or iodides, halogen exchange reactions (such as the Finkelstein reaction) could potentially replace the chlorine atoms with other halogens. This would typically require high temperatures and the use of a metal catalyst or specific reagents to facilitate the exchange. For instance, converting the chloro-substituents to iodo-substituents would create more reactive sites for subsequent cross-coupling reactions.

The chloro substituents at the C-3 and C-7 positions are ideal handles for palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the fluorene core. nih.govrsc.org

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form new C-C bonds. This would allow the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 and C-7 positions. rsc.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, leading to di- or tri-amino-functionalized fluorene derivatives. rsc.orgnih.gov

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base. rsc.orgnih.gov The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The ability to functionalize the C-3 and C-7 positions through these methods makes this compound a valuable intermediate for the synthesis of complex molecules for materials science and medicinal chemistry. ontosight.ai

Table 2: Potential Cross-Coupling Reactions for Functionalization This table outlines potential transformations based on established cross-coupling methodologies.

| Reaction Type | Coupling Partner | Potential Product at C-3/C-7 | Catalyst System (Example) |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl group | Pd(OAc)₂, SPhos, K₃PO₄ |

| Buchwald-Hartwig | Aniline | Phenylamino group | Pd₂(dba)₃, BrettPhos, NaOtBu |

| Sonogashira | Phenylacetylene | Phenylethynyl group | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

Reaction Mechanisms and Kinetic Studies related to this compound Transformations

The mechanisms of the transformations at the C-9 position have been the subject of detailed studies. For the base-catalyzed C-9 alkylation of fluorenes with alcohols via the borrowing hydrogen mechanism, the reaction is initiated by the oxidation of the alcohol to an aldehyde by the metal catalyst. This is followed by a base-mediated aldol-type condensation between the aldehyde and the fluorenyl anion. The resulting fulvene (B1219640) intermediate is then reduced by the metal-hydride species that was formed in the initial step. rsc.orgresearchgate.net Some nickel-catalyzed systems are proposed to operate via a radical pathway, which is a departure from other metal-catalyzed processes. rsc.org

For the oxidation of fluorenes to fluorenones by permanganate (B83412), kinetic studies suggest a mechanism involving the formation of a 1:1 intermediate complex between the fluorene derivative and the permanganate ion in a pre-equilibrium step. aun.edu.eg The rate-determining step is the decomposition of this complex to yield the products. scirp.orgaustinpublishinggroup.com The fractional order observed for the fluorene derivative is consistent with the formation of such an intermediate complex. scirp.org In acidic media, the active oxidant is believed to be permanganic acid (HMnO₄). scirp.orgaustinpublishinggroup.com

The kinetics of fluorene oxidation by ozone-based systems suggest a free-radical mechanism, where the fluorene molecule is attacked by molecular ozone and hydroxyl radicals to form intermediates like 9-fluorenone (B1672902) and 9-fluorenol. acs.org

Spectroscopic and Structural Analysis of this compound and its Derivatives Fails to Yield Specific Data

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has proven unsuccessful in yielding specific experimental ¹H NMR, ¹³C NMR, FT-IR, or Raman spectra. While general information regarding the synthesis and properties of related fluorene derivatives is available, the specific data required for a thorough spectroscopic and structural elucidation of this compound is not present in the public domain based on the conducted searches.

The investigation into the spectroscopic characterization was intended to cover various analytical techniques to provide a comprehensive understanding of the molecule's structure. This included Nuclear Magnetic Resonance (NMR) spectroscopy to probe the proton and carbon environments, and Vibrational Spectroscopy (FT-IR and Raman) to identify functional groups and molecular vibrations. However, the search for specific data points, such as chemical shifts, coupling constants, and vibrational frequencies for this compound, did not return any concrete experimental results.

Information on related compounds, such as the non-chlorinated parent 2-aminofluorene (B1664046) and other substituted fluorenes, is more readily available. For instance, the ¹H NMR spectrum of the parent fluorene shows characteristic signals for its aromatic and methylene (B1212753) protons. ekt.gr Similarly, studies on various 9-substituted fluorenes have explored the influence of different functional groups on the chemical shifts of the fluorenyl protons. rsc.org In the realm of vibrational spectroscopy, studies on polyfluorenes and crystalline fluorene have provided insights into the Raman active modes of the fluorene backbone. ekt.grresearchgate.netpsu.eduresearchgate.net

Despite the availability of this contextual information, the absence of specific experimental data for this compound prevents a detailed analysis as outlined in the requested article structure. The chloro and amino substituents at positions 3, 7, and 2 would significantly influence the electronic distribution and, consequently, the spectroscopic properties of the fluorene core, making direct extrapolation from unsubstituted or differently substituted analogues unreliable for a scientifically accurate report.

Further research or de novo synthesis and analysis would be required to generate the specific spectroscopic data necessary for a complete characterization of this compound.

Spectroscopic Characterization and Structural Elucidation of 3,7 Dichloro 9h Fluoren 2 Amine and Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For 3,7-dichloro-9H-fluoren-2-amine, with a molecular formula of C₁₃H₉Cl₂N, the expected monoisotopic mass is approximately 251.01 g/mol . ontosight.ai

In electron impact mass spectrometry (EI-MS), the fragmentation of fluorene (B118485) derivatives is influenced by the substituents on the fluorene core. The presence of an amino group typically directs fragmentation pathways. For primary amines, alpha-cleavage is a common fragmentation route. libretexts.org The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of this compound. libretexts.orgwhitman.edu

The fragmentation pattern of dichlorinated compounds is characterized by the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms. whitman.edu For instance, the mass spectrum of 1,2-dichloroethane (B1671644) clearly shows this pattern. whitman.edu Similarly, the mass spectrum of this compound would be expected to exhibit these isotopic clusters, aiding in the identification of chlorine-containing fragments.

Studies on related dichlorinated aromatic compounds, such as dichlorobenzodithiophene dianilides, show that dominant fragmentation pathways involve the cleavage of bonds adjacent to functional groups. nih.gov For these compounds, the initial cleavage often occurs at the C-N bond of the anilide group. nih.gov While not directly analogous, this suggests that for this compound, fragmentation would likely involve the amino group and the aromatic rings.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. nih.gov For this compound, HRMS can confirm the molecular formula C₁₃H₉Cl₂N by providing a mass measurement with high precision, typically within a few parts per million (ppm). nih.gov

The required resolving power for accurate mass assignments in HRMS depends on the complexity of the sample matrix. For instance, in the analysis of mycotoxins in forage maize, a resolving power of 35,000 FWHM was sufficient, while a more complex matrix like maize silage required 70,000 FWHM to achieve mass accuracies below 5 ppm. nih.gov HRMS is also instrumental in identifying unknown compounds and for retrospective data analysis, which is a limitation of techniques like triple quadrupole mass spectrometry. nih.gov

HRMS has been effectively used to detect and quantify various atmospheric amines and amides at very low concentrations. semanticscholar.org This demonstrates the sensitivity and precision of HRMS in analyzing compounds with amine functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are powerful tools for investigating the electronic properties of conjugated molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu

Fluorene and its derivatives are well-known for their photoluminescent properties, making them useful in applications like organic light-emitting diodes (OLEDs). mdpi.com The positions of the absorption and emission maxima are strongly influenced by the nature and position of substituents on the fluorene core. mdpi.com Donor-acceptor substituted fluorenes, in particular, can exhibit interesting photophysical properties. mdpi.com

For unsubstituted fluorene, sharp absorption bands around 289 nm and 301 nm are observed, corresponding to π-π* transitions. mdpi.com The introduction of substituents can significantly alter these absorption and emission characteristics. For example, modifying the C9 position of fluorene can lead to a significant reduction in the energy gap. mdpi.com

The photophysical properties of aminofluorenone derivatives have been systematically studied, revealing that they can undergo efficient deactivation in certain solvents. researchgate.net The presence of aryl substituents on the fluorene core generally enhances emission and shifts the fluorescence emission maxima. mdpi.com

Analysis of π-Conjugation Effects

The extent of π-conjugation in fluorene derivatives plays a crucial role in determining their electronic and optical properties. masterorganicchemistry.com π-conjugation arises from the overlap of adjacent p-orbitals, allowing for the delocalization of electrons across the molecule. masterorganicchemistry.com This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

As the effective conjugation length increases in a series of oligofluorenes, the absorption and emission maxima shift to longer wavelengths (a bathochromic shift), although this effect can reach a saturation limit. nih.gov The introduction of different units, such as thienyl groups, into the fluorene backbone can be used to tune the emission wavelengths. nih.gov

In donor-acceptor substituted fluorenes, the electronic coupling between the donor and acceptor groups through the π-conjugated system is critical. The degree of twist between the donor/acceptor and the fluorene unit can affect the extent of this coupling and, consequently, the photoluminescence properties. mdpi.com For example, a twisted structure can impact photoluminescence. mdpi.com The introduction of a spiro-conjugation linker, as in some spirobifluorene derivatives, can lead to a small bathochromic shift in emission compared to their fluorene counterparts. chemrxiv.org

The table below summarizes the typical absorption and emission characteristics of fluorene-based systems.

| Compound System | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Key Observations |

| Unsubstituted Fluorene mdpi.com | 289 nm, 301 nm | - | Sharp π-π* transitions. |

| Oligofluorenes nih.gov | Increases with chain length | Increases with chain length | Saturation of λ_max at longer chain lengths. |

| Donor-Acceptor Fluorenes mdpi.com | Dependent on substituents | Dependent on substituents | Tunable photophysical properties. |

| Spirobifluorene-linked Dyes chemrxiv.org | - | Small bathochromic shift | Compared to analogous fluorene derivatives. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials.

For fluorene derivatives, X-ray crystallography has been used to study the effects of substitution on the molecular conformation and crystal packing. For example, the crystal structure of a ferrocenyl fluorene derivative has been reported. researchgate.net In another study, the crystal structure of 2,2''-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1':4',1''-terphenyl revealed a 'folded' molecular conformation stabilized by intramolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.gov The π-π stacking interactions were observed between the fluorenyl units and the central ring of the terphenyl unit, with centroid-centroid distances of 3.559(1) Å and 3.562(1) Å. nih.gov

In the solid state, the packing of fluorene derivatives can be influenced by weak interactions such as π-π stacking and C-H···N hydrogen bonds. chemrxiv.org For instance, in one crystal structure, a dimeric type structure is formed between two molecules with strong π-π interactions between the phenothiazine (B1677639) units, with an interplane distance of 3.79 Å. chemrxiv.org In another related structure, adjacent biphenyl (B1667301) units are involved in weak π-π interactions with an interplanar distance of 3.87 Å. chemrxiv.org

The structural information obtained from X-ray crystallography is invaluable for correlating the molecular structure with the observed spectroscopic and electronic properties of this compound and its derivatives.

Computational and Theoretical Investigations of 3,7 Dichloro 9h Fluoren 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 3,7-dichloro-9H-fluoren-2-amine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide fundamental insights into its molecular characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound to find its most stable conformation. The fluorene (B118485) core is a rigid structure, and the primary conformational flexibility arises from the orientation of the amino group. Theoretical calculations indicate that the optimized structure of the fluorene moiety is largely planar. The bond lengths and angles are influenced by the electronic effects of the substituents. The carbon-chlorine bonds and the carbon-nitrogen bond of the amino group are of particular interest as they dictate the charge distribution and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich amino group and the fluorene ring, while the LUMO is distributed across the aromatic system. The presence of the electron-withdrawing chloro groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating amino group raises the HOMO energy. This interplay of substituents fine-tunes the HOMO-LUMO gap, which is a critical parameter for potential applications in organic electronics.

| Parameter | Energy (eV) |

| HOMO | -5.42 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 3.53 |

Note: The data presented is illustrative and based on typical values for similar fluorene derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative chlorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group and the aromatic rings, suggesting these as sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions and excited state properties of molecules. For this compound, TD-DFT calculations can predict the absorption spectra and the nature of the electronic transitions. The calculations would likely reveal low-energy transitions corresponding to HOMO to LUMO excitations, which are characteristic of π-π* transitions within the fluorene aromatic system, modulated by the charge transfer character introduced by the amino and chloro substituents. These properties are fundamental to understanding the photophysical behavior of the molecule, which is relevant for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Natural Bond Orbital (NBO) Analysis for Electron Density and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions. In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic system and the electron-withdrawing effect of the chlorine atoms. This analysis can reveal hyperconjugative interactions and provide a quantitative measure of the stability arising from electron delocalization. The charge distribution obtained from NBO analysis complements the qualitative picture provided by the MEP map.

Topological Analyses (e.g., ELF, LOL, QTAIM) for Bonding Parameters

Topological analyses of the electron density, such as the Electron Localization Function (ELF), the Laplacian of the electron density (LOL), and the Quantum Theory of Atoms in Molecules (QTAIM), offer profound insights into the nature of chemical bonds. For this compound, these analyses would characterize the C-C, C-H, C-N, and C-Cl bonds in terms of their covalent and ionic character. QTAIM analysis, for instance, can identify bond critical points and provide quantitative data on the electron density and its Laplacian at these points, which helps in classifying the nature of the chemical bonds and non-covalent interactions within the molecule.

Molecular Docking Studies of Binding Interactions (focused on theoretical models)

Currently, there is a notable absence of publicly available scientific literature detailing specific molecular docking studies conducted on the compound this compound. While computational and theoretical investigations are crucial for elucidating the potential biological activities of novel chemical entities, dedicated research on the binding interactions of this particular molecule with specific protein targets has not been reported in the accessible scientific domain.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions. For a compound like this compound, such studies would be invaluable in identifying potential protein targets and understanding the molecular basis of its hypothetical activity.

In a typical molecular docking workflow, the three-dimensional structure of the ligand (in this case, this compound) and the target protein are required. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol.

Key interactions that are typically analyzed in molecular docking studies include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein interactions. The amine group in this compound could act as a hydrogen bond donor, while the chlorine atoms could potentially act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The fluorene core of the molecule is largely hydrophobic and would be expected to form favorable interactions with nonpolar amino acid residues in a protein's binding pocket.

Pi-Pi Stacking: The aromatic rings of the fluorene system can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms on the fluorene ring could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Without specific studies on this compound, it is only possible to speculate on its potential binding modes based on its structural features. To advance the understanding of this compound's pharmacological potential, future research employing molecular docking simulations against various biologically relevant targets would be a critical first step. Such studies would provide foundational insights for guiding further experimental validation.

Advanced Applications and Materials Science Perspectives of 3,7 Dichloro 9h Fluoren 2 Amine Derivatives

Precursors for Functional Polymers and Oligomers

The presence of halogen atoms on the fluorene (B118485) core makes 3,7-dichloro-9H-fluoren-2-amine an ideal monomer for metal-catalyzed cross-coupling polymerizations. Techniques such as Suzuki and Yamamoto coupling reactions are commonly employed to synthesize polyfluorene derivatives. iitk.ac.inresearchgate.net In these reactions, the carbon-chlorine bonds at the 3- and 7-positions serve as reactive sites for forming new carbon-carbon bonds with other monomers. This allows for the creation of a wide array of copolymers where the fluorene unit is alternated with other aromatic or heterocyclic units, such as thiophene (B33073) or benzothiadiazole. researchgate.netnih.gov

The amine group at the 2-position provides an additional site for functionalization, either before or after polymerization. This dual reactivity enables the synthesis of complex polymer architectures with precisely controlled properties. For instance, the inherent electron-donating nature of the amine group, contrasted with the electron-withdrawing potential of the chloro-substituted positions, establishes a "push-pull" electronic character within the monomer unit itself, a feature that can be exploited in the resulting polymer's optoelectronic behavior.

Applications in Organic Electronic Devices (e.g., OLEDs, OFETs, Solar Cells)

Polyfluorenes and their copolymers are prominent materials in organic electronics due to their strong luminescence and good charge transport properties. iitk.ac.inmdpi.com Polymers derived from this compound are expected to be excellent candidates for the active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

In OLEDs , polyfluorenes are known for their high photoluminescence quantum efficiencies, making them particularly suitable for blue light-emitting devices. iitk.ac.in By copolymerizing fluorene units with other monomers, the emission color can be tuned across the entire visible spectrum. mdpi.com For example, copolymers of fluorene with dicyanostilbene can produce yellow-green light, while those with 9,10-dicyanophenanthrene can emit in the greenish-blue region. mdpi.com The incorporation of monomers like this compound could lead to materials for efficient OLEDs, with performance metrics comparable to those achieved with other polyfluorene systems. mdpi.comnih.gov

For OFETs , the rigid, planar structure of the polyfluorene backbone facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net Diblock copolymers, such as those combining polyfluorene with poly(ethylene oxide), have shown enhanced electron mobility due to increased crystallinity, a property essential for high-performance transistors. nih.govrsc.org

In the realm of organic solar cells , fluorene-based copolymers are used as donor materials in bulk heterojunction devices. oregonstate.edu Copolymers of fluorene with units like triazoloquinoxaline have been synthesized and tested in solar cells, demonstrating the versatility of the fluorene platform. nih.gov The ability to tune the HOMO/LUMO energy levels through copolymerization is key to optimizing the power conversion efficiency (PCE) of these devices. quickcompany.in

| Device Type | Fluorene Copolymer System | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OLED | Fluorene with 9,10-dicyanophenanthrene (2.5 mol%) | Max. Brightness | 9230 cd/m² | mdpi.com |

| OLED | Fluorene with 9,10-dicyanophenanthrene (2.5 mol%) | Max. Current Efficiency | 3.33 cd/A | mdpi.com |

| OLED | BSQ-DMAC (Polycyclic Fused Amide Derivative) | Max. External Quantum Efficiency (EQE) | 4.94% | nih.gov |

| Solar Cell | PTQF:PCBM (1:2 ratio) | Power Conversion Efficiency (PCE) | 1.7% | nih.gov |

| Solar Cell | PBT-2TPF4-based device | Open-Circuit Voltage (Voc) | 0.87 V | quickcompany.in |

Integration into Conjugated Materials and Nanostructures

The functional groups of this compound make it an excellent component for integration into larger, more complex π-conjugated systems. The synthesis of alternating copolymers via methods like Suzuki polycondensation allows for the precise incorporation of fluorene units alongside other functional blocks, such as thiophenes, benzothiadiazole, or electron-rich triarylamines. researchgate.netnih.govresearchgate.net This modular approach enables the creation of materials with tailored band gaps and electronic properties. researchgate.net

For example, copolymerization with electron-accepting units like benzothiadiazole can create donor-acceptor systems with intramolecular charge transfer characteristics. nih.gov This is crucial for applications in solar cells, where efficient charge separation is required. mdpi.com The resulting polymers often exhibit broad absorption spectra, which is beneficial for light harvesting. nih.gov

Furthermore, fluorene derivatives can be functionalized at the C-9 position with solubilizing groups or other reactive moieties, allowing for the construction of well-defined nanostructures, star-shaped polymers, and dendrimers. researchgate.net These complex architectures can help control the supramolecular organization of the material in the solid state, influencing properties like charge mobility and emission efficiency by preventing undesirable aggregation. researchgate.net

Development of Fluorene-Based Optoelectronic Materials

The unique electronic structure of the fluorene core, which can be readily modified, makes it a foundational element in the design of novel optoelectronic materials. mdpi.com The this compound molecule is pre-configured with an electron-donating amine group and two positions (the chloro-substituents) that are electron-withdrawing and available for further modification, embodying the donor-π-acceptor (D-π-A) design principle that is central to many advanced materials.

Chromophores with Tunable Optical Properties

Chromophores based on fluorene are of great interest due to their high thermal and photochemical stability. thieme-connect.de The optical properties, such as absorption and emission wavelengths, can be finely tuned by altering the molecular structure. By attaching different electron-donating or electron-withdrawing groups to the fluorene core, the energy levels of the frontier molecular orbitals (HOMO and LUMO) can be precisely controlled. mdpi.com

In the case of this compound, the amine group acts as a built-in electron donor. The chloro atoms can be substituted via cross-coupling reactions with various acceptor moieties (A) to create D-π-A or even D-A-π-A type chromophores. For instance, coupling with benzothiazole, a known electron acceptor, can lead to molecules with significant intramolecular charge transfer, resulting in red-shifted absorption and emission spectra. thieme-connect.de This tunability is critical for applications ranging from OLED emitters to probes for bioimaging. acs.org

| Compound Type | Key Structural Feature | Absorption Max (λmax) | Emission Max (λem) | Reference |

|---|---|---|---|---|

| Polyfluorene Homopolymer (PFO) | - | ~390 nm | ~439 nm (film) | nih.gov |

| Fluorene-Thiophene Copolymer | Alternating thiophene unit | 397 nm | 472 nm | researchgate.net |

| Fluorene-Dicyanostilbene Copolymer | Low band-gap comonomer | 389 nm | ~629 nm | mdpi.com |

| Fluorene-Dicyanophenanthrene Copolymer | Rigid low band-gap comonomer | 389 nm | ~550 nm | mdpi.com |

Photochromic Materials Research

Photochromic materials, which undergo a reversible change in their absorption spectra upon irradiation with light, are being explored for applications in optical data storage and molecular switches. researchgate.netresearchgate.net Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and fatigue resistance. researchgate.net

Role in the Synthesis of Specialized Chemical Intermediates

Beyond its use in polymers, this compound is a valuable intermediate for the synthesis of more complex, functionalized small molecules. The reactivity of its chloro and amine groups allows it to serve as a scaffold upon which intricate molecular architectures can be built.

Research has shown that 2,7-dichlorofluorene (B131596), a closely related precursor, is a key intermediate in the synthesis of the antimalarial drug lumefantrine. quickcompany.innih.gov The synthesis involves functionalizing the 2,7-dichlorofluorene core through a series of reactions, demonstrating the utility of the chlorinated fluorene framework in medicinal chemistry. nih.govarabjchem.org For example, 2,7-dichlorofluorene can undergo chloroacetylation followed by reactions to build up thiazole (B1198619) and azetidinone moieties, leading to compounds with significant anticancer and antimicrobial activities. nih.gov

Similarly, this compound can be envisioned as a starting point for a diverse range of specialized chemicals. The amine group can be readily transformed into other functionalities or used as a directing group, while the chloro groups provide sites for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents. thieme-connect.deacs.org This makes the compound a powerful building block for creating libraries of novel compounds for drug discovery, as well as for developing functionalized dyes and probes for various scientific applications. thieme-connect.de

Fluorene Scaffold in Probe and Sensor Development

The unique architecture of the fluorene system, characterized by a rigid biphenyl (B1667301) structure, makes it an exceptional platform for the design of chemical probes and sensors. This rigidity helps to minimize non-radiative decay pathways, often leading to high fluorescence quantum yields. Furthermore, the C2, C7, and C9 positions of the fluorene ring are readily functionalized, allowing for the introduction of specific recognition moieties and signaling units. This versatility enables the creation of sensors for a diverse array of analytes, including ions and biomolecules.

Derivatives of fluorene are central to the development of sophisticated sensing technologies due to their excellent photostability and tunable electronic properties. The introduction of substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the molecule in response to external stimuli. For instance, the incorporation of amine groups can provide sites for analyte interaction and can also enhance the electron-donating nature of the fluorene system.

Fluorescent Probes

The intrinsic fluorescence of the fluorene core is a key attribute for its use in fluorescent probes. While information on the direct application of this compound as a fluorescent probe is not extensively documented, the broader class of aminated and halogenated fluorenes demonstrates significant promise. The amino group at the C-2 position can act as a recognition site or be modified to create a reactive linker for conjugation to biomolecules. The chlorine atoms at the C-3 and C-7 positions, being electron-withdrawing, can influence the photophysical properties of the molecule, potentially leading to shifts in the emission spectra or enhancing the sensitivity of the probe.

Fluorescent compounds such as 3-Chloro-9H-fluoren-2-amine are known for their fluorescent properties and serve as valuable intermediates in the synthesis of dyes and biological probes. ontosight.ai The general principle involves a change in the fluorescence signal—either "turn-on" or "turn-off"—upon binding of the probe to its target analyte. This change can be triggered by various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).

The design of fluorene-based probes often involves creating a donor-π-acceptor (D-π-A) system to facilitate ICT processes. In the case of this compound derivatives, the amine group can serve as the electron donor, the fluorene ring as the π-bridge, and a suitably attached moiety as the electron acceptor. The presence of the chlorine atoms can further modulate the electronic distribution within this system.

Table 1: Examples of Fluorene Derivatives and their Sensing Applications

| Fluorene Derivative Type | Analyte/Application | Sensing Mechanism | Reference |

| Amine-reactive fluorenyl-based probes | Biomolecule labeling | Covalent bonding and fluorescence turn-on | letopharm.com |

| Fluorene-based polymer | Metal ions | Fluorescence quenching | N/A |

| Fluorene with pyridyl substituents | Photolabeling of cell membranes | Photo-activation and fluorescence | mdpi.com |

| 3-Chloro-9H-fluoren-2-amine analogue | Dyes and biological markers | Inherent fluorescence | ontosight.ai |

This table presents examples of fluorene derivatives in sensing applications to illustrate the potential of the this compound scaffold.

Design of High-Utility and Environmentally Friendly Fluorene Derivatives

The development of new chemical entities is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. For fluorene derivatives, this involves designing synthetic routes that are more efficient, use less hazardous substances, and generate minimal waste.

One approach to greener synthesis is the use of solid acid catalysts. A patent has described a method for the clean preparation of halogenated dual amine fluorene compounds using a titanate system solid super acid as a catalyst. nih.gov This method avoids the use of corrosive and difficult-to-recycle liquid acids like hydrochloric acid, which are common in the synthesis of similar compounds. nih.gov Another strategy involves aerobic oxidation of 9H-fluorenes in the presence of a base like KOH, which offers a more environmentally benign route to 9-fluorenone (B1672902) derivatives, key intermediates for many functional fluorenes. epa.gov

Beyond synthesis, the design of the final molecule can also incorporate principles of environmental friendliness. This includes creating materials with enhanced durability and longevity, reducing the need for frequent replacement. For fluorene-based materials used in applications like organic light-emitting diodes (OLEDs), improving thermal stability and photostability is a key design consideration.

The concept of "high-utility" in this context refers to the development of materials with superior performance characteristics. For fluorene derivatives, this can be achieved by:

Tuning Electronic Properties: The strategic placement of electron-donating and electron-withdrawing groups, as seen in this compound, allows for precise control over the material's electronic and optical properties. This is crucial for applications in organic electronics, where matching energy levels is key to device efficiency.

Enhancing Solubility and Processability: The introduction of alkyl chains at the C-9 position is a common strategy to improve the solubility of fluorene derivatives in organic solvents, facilitating their processing into thin films for electronic devices.

Controlling Supramolecular Organization: The planar nature of the fluorene ring promotes π-π stacking, which can be harnessed to create self-assembling materials with ordered structures. This is particularly important for achieving high charge carrier mobility in organic semiconductors.

The inherent risks associated with polycyclic aromatic hydrocarbons (PAHs), the class to which fluorene belongs, also necessitate careful consideration of their lifecycle and potential for environmental release. nih.govepa.gov Designing derivatives with reduced toxicity and enhanced biodegradability are long-term goals for the sustainable development of this important class of compounds.

Table 2: Principles for Designing High-Utility and Eco-Friendly Fluorene Derivatives

| Design Principle | Objective | Example Strategy |

| Atom Economy | Maximize the incorporation of starting materials into the final product, minimizing waste. | Utilize catalytic reactions, such as Suzuki or Heck couplings, which are highly efficient. |

| Use of Safer Solvents and Reagents | Reduce the use of toxic and hazardous substances. | Employing solid acid catalysts instead of corrosive liquid acids. nih.gov Using air as an oxidant. epa.gov |

| Energy Efficiency | Conduct syntheses at ambient temperature and pressure. | Developing catalytic systems that operate under mild conditions. |

| Enhanced Durability | Create materials with long operational lifetimes to reduce waste. | Improving the thermal and photostability of fluorene-based polymers for OLEDs. |

| Controlled Degradation | Design molecules that break down into non-toxic substances at the end of their lifecycle. | Incorporating biodegradable linkages into polymer backbones. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.